molecular formula C11H12O2 B009452 2-Ethyl-7-methoxybenzofuran CAS No. 102234-44-6

2-Ethyl-7-methoxybenzofuran

Cat. No. B009452
M. Wt: 176.21 g/mol
InChI Key: WWEPPXYVWNVLGW-UHFFFAOYSA-N
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Description

2-Ethyl-7-methoxybenzofuran is a chemical compound with the molecular formula C11H12O2 . It is also known as Ethyl 7-methoxybenzofuran-2-carboxylate .


Synthesis Analysis

The synthesis of benzofuran compounds has been a subject of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-7-methoxybenzofuran consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H12O4/c1-3-15-12(13)10-7-8-5-4-6-9(14-2)11(8)16-10/h4-7H,3H2,1-2H3 .


Chemical Reactions Analysis

Benzofuran compounds, including 2-Ethyl-7-methoxybenzofuran, can undergo various chemical reactions. For example, the Curtius rearrangement of 7-methoxybenzofuran-2-carbonylazide has been used to synthesize 7-methoxybenzofuranyl-carbamates and carbamides .

Scientific Research Applications

  • Organic Chemistry Applications :

    • The ring opening of furan derivatives, similar to 2-Ethyl-7-methoxybenzofuran, allows for the stereoselective synthesis of complex organic compounds such as 2,4-hexadienedioic acid and 6-aryl-1-oxo-2,4-hexadienoic acid derivatives (Shieh & Ong, 2001).
    • Novel polycyclic heteroaromatic compounds can be synthesized using derivatives of 2-Ethyl-7-methoxybenzofuran, demonstrating a versatile reaction strategy for creating complex molecular structures (Patankar, Khombare, Khanwelkar, & Shet, 2008).
  • Pharmacological and Medicinal Applications :

    • Certain derivatives of 2-Ethyl-7-methoxybenzofuran exhibit potential as antitumor agents by inhibiting tubulin polymerization, a crucial process in cell division, indicating a possible role in cancer therapy (Pieters et al., 1999).
    • Some compounds related to 2-Ethyl-7-methoxybenzofuran demonstrate potent anticholinesterase activity, showing potential in the treatment of neurological disorders like Alzheimer's disease (Luo et al., 2005).
    • Certain benzofuran derivatives, including those related to 2-Ethyl-7-methoxybenzofuran, have shown antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents (Aslam, Stevenson, Kokubun, & Hall, 2009).
  • Chemical Synthesis and Material Science :

    • Derivatives of 2-Ethyl-7-methoxybenzofuran have been utilized in group transfer polymerization processes, indicating their utility in materials science and polymer chemistry (Yamasaki & Patrickios, 2003).

Safety And Hazards

While handling 2-Ethyl-7-methoxybenzofuran, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

2-ethyl-7-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-9-7-8-5-4-6-10(12-2)11(8)13-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEPPXYVWNVLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(O1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407876
Record name 2-ETHYL-7-METHOXYBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-7-methoxybenzofuran

CAS RN

102234-44-6
Record name 2-ETHYL-7-METHOXYBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MF Wempe, P Jutabha, B Quade, TJ Iwen… - Journal of medicinal …, 2011 - ACS Publications
The kidneys are a vital organ in the human body. They serve several purposes including homeostatic functions such as regulating extracellular fluid volume and maintaining acid−base …
Number of citations: 60 pubs.acs.org
WT Brady, YSF Giang, AP Marchand… - The Journal of Organic …, 1987 - ACS Publications
… 2-Ethyl-7-methoxybenzofuran (4b). Pure 4b (method A, 0.98 g, 53%; method C, 1.39 g, 79%) was obtained as a colorless oil: IR (neat) 1625 cnT1 (m); …
Number of citations: 54 pubs.acs.org
JN Denis, A Moyano, AE Greene - The Journal of Organic …, 1987 - ACS Publications
… 2-Ethyl-7-methoxybenzofuran (4b). Pure 4b (method A, 0.98 g, 53%; method C, 1.39 g, 79%) was obtained as a colorless oil: IR (neat) 1625 cnT1 (m); …
Number of citations: 35 pubs.acs.org
PC Meleties - 1993 - search.proquest.com
The novel non natural 6-C-benzofuranylglycosides were synthesized from 4-bromobenzofuran derivatives and protected carbohydrate lactones. An intramolecular nucleophilic reaction …
Number of citations: 2 search.proquest.com
VI Minkin, GN Dorofeenko - Russian Chemical Reviews, 1960 - iopscience.iop.org
… 2-Ethyl -7 -methoxybenzofuran … 2 -Ethyl - 7 -methoxybenzofuran -3 -aldehyde …
Number of citations: 52 iopscience.iop.org

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